molecular formula C7H7NO2 B146078 4-Pyridineacetic acid CAS No. 28356-58-3

4-Pyridineacetic acid

Cat. No.: B146078
CAS No.: 28356-58-3
M. Wt: 137.14 g/mol
InChI Key: PAEXAIBDCHBNDC-UHFFFAOYSA-N
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Description

4-Pyridineacetic acid, also known as 4-pyridylacetic acid, is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyridine, where the acetic acid group is attached to the fourth position of the pyridine ring. This compound is a white to off-white crystalline solid that is soluble in water and various organic solvents. It is commonly used as a reagent in chemical synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Nucleophilic Displacement Using 4-(1-Pyridyl)Pyridinium Chloride and 2-Mercaptoacetic Acid

Reaction Mechanism and Optimization

The most efficient method for synthesizing 4-(pyridylthio)acetic acid—a closely related analog—involves the reaction of 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid in aqueous medium . This one-step process eliminates the need for multi-step sequences, achieving yields of 70–95% . The mechanism proceeds via nucleophilic displacement, where the thiol group of 2-mercaptoacetic acid attacks the electrophilic carbon adjacent to the pyridinium nitrogen.

Key parameters influencing yield :

  • Molar ratio : A 1:1 to 1.5:1 ratio of 2-mercaptoacetic acid to pyridinium chloride maximizes product formation .

  • Temperature : Reflux conditions (~100°C) enhance reaction kinetics, reducing side-product formation .

  • Reaction time : Optimal duration is 4 hours, balancing completion and decomposition risks .

Table 1: Yield Optimization in the Synthesis of 4-(Pyridylthio)Acetic Acid

ParameterOptimal RangeYield (%)
Molar Ratio (Acid:Pyridinium)1.0–1.5:170–95
Temperature50°C – Reflux93–95
Time4 hours94.2

Example 2 from US3644377A demonstrates that neutralization of 4-(1-pyridyl)pyridinium chloride hydrochloride to pH 7.0 prior to reaction minimizes side reactions, achieving 94.2% yield after refluxing with 2-mercaptoacetic acid .

Hydrolysis of Ethyl (4-Pyridylthio)Acetate: A Legacy Two-Step Approach

Historical Context and Limitations

Prior to the development of the one-step method, 4-(pyridylthio)acetic acid was synthesized via hydrolysis of ethyl (4-pyridylthio)acetate , a process described by Jerchel et al. . This method involves:

  • Alkylation : Reaction of 4-(1-pyridyl)pyridinium chloride with ethyl 2-chloroacetate in the presence of hydrogen sulfide, yielding the ester intermediate in 26% yield .

  • Hydrolysis : Saponification of the ester using acidic or basic conditions, achieving 46% yield of the carboxylic acid .

The overall yield of this two-step process is ~12% , significantly lower than modern methods . The inefficiency arises from competing side reactions during alkylation and incomplete hydrolysis.

Table 2: Comparative Analysis of Legacy vs. Modern Methods

MethodStepsOverall Yield (%)Key Limitation
Jerchel et al. (1956)212Low yield, multi-step
US3644377A (1972)170–95Requires precise pH control

Functional Group Transformations in Pyridine Derivatives

Carbomethoxylation and Protection Strategies

While not directly applied to 4-pyridineacetic acid, synthetic strategies for related pyridine alkaloids provide insights into functional group manipulation. For example, Kametani et al. demonstrated that carbomethoxylation of 3,4-disubstituted pyridines using dimethyl oxalate and potassium tert-butoxide enables the introduction of ester groups, which can later be hydrolyzed to carboxylic acids .

Critical considerations :

  • Protection : Tert-butyldimethylsilyl (TBDMS) ether protection of alcohol intermediates prevents unwanted side reactions during acylation .

  • Oxidation : Osmium tetraoxide-mediated dihydroxylation of vinyl groups facilitates lactone formation, a strategy adaptable for carboxylate introduction .

Alternative Pathways: Acylation and Chlorination

Synthesis of (4-Pyridylthio)Acetyl Chloride Hydrochloride

The conversion of 4-(pyridylthio)acetic acid to its acyl chloride derivative involves treatment with phosphorus pentachloride (PCl₅) in methylene chloride under anhydrous conditions . This step is critical for subsequent amide bond formation in cephalosporin antibiotics:

  • Reaction conditions : Saturation with HCl gas followed by PCl₅ addition at 25°C .

  • Yield : ~90% after crystallization and vacuum drying .

Chemical Reactions Analysis

Types of Reactions

4-Pyridineacetic acid undergoes various chemical reactions, including:

  • Oxidation

    • Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
    • The major product formed is 4-pyridinecarboxylic acid.
  • Reduction

    • Reduction of this compound can be carried out using reducing agents like lithium aluminum hydride.
    • The major product formed is 4-pyridinemethanol.
  • Substitution

    • Substitution reactions can occur at the pyridine ring, where electrophilic or nucleophilic reagents replace hydrogen atoms.
    • Common reagents include halogens, alkylating agents, and nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nitrating agents (nitric acid).

Scientific Research Applications

Medicinal Chemistry

4-Pyridineacetic acid is recognized for its role as a precursor in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals.

Antibacterial Agents

One of the notable applications of this compound is in the synthesis of cephalosporins, a class of antibiotics. The compound serves as a valuable intermediate in the preparation of 7-[α-(4-pyridylthio)acetamido]cephalosporanic acid, which exhibits significant antibacterial activity against gram-positive bacteria . The synthesis process involves treating 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid under controlled conditions to yield high purity and yield of the target compound, demonstrating its effectiveness as an antibiotic precursor .

Organic Synthesis

The compound is also utilized in organic synthesis for creating various derivatives with enhanced properties.

Synthesis of Pyridylacetic Acid Derivatives

Recent studies have reported efficient methods for synthesizing substituted pyridylacetic acid derivatives through multi-component reactions. These derivatives exhibit diverse biological activities, making them suitable candidates for drug discovery . The three-component synthesis approach simplifies the process and enhances yield, showcasing the utility of this compound in generating complex molecular architectures.

Material Science

In material science, this compound has been explored for its potential applications in developing novel materials.

Conductivity Studies

Research into pyridine-acetic acid mixtures has revealed insights into their electrical conductivity properties. The conductivity maxima observed in these mixtures are attributed to ion pairing and clustering phenomena, which could be harnessed for designing conductive materials . Understanding these interactions can lead to advancements in sensor technology and electrochemical devices.

Table 1: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistrySynthesis of cephalosporinsIntermediate for antibacterial agents
Organic SynthesisDerivatives synthesisMulti-component reactions yield diverse compounds
Material ScienceConductivity studiesInsights into ion pairing enhance material design

Case Study 1: Cephalosporin Synthesis

A study demonstrated the efficient synthesis of 7-[α-(4-pyridylthio)acetamido]cephalosporanic acid using this compound as an intermediate. The process involved refluxing 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid, yielding high purity and efficacy against bacterial strains .

Case Study 2: Derivative Synthesis

In another investigation, researchers developed a streamlined method for synthesizing various pyridylacetic acid derivatives. This approach allowed for rapid exploration of structure-activity relationships, facilitating drug development efforts targeting multiple therapeutic areas .

Mechanism of Action

The mechanism of action of 4-pyridineacetic acid involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

4-Pyridineacetic acid can be compared with other similar compounds, such as:

  • 2-Pyridineacetic Acid

    • Similar structure but with the acetic acid group attached to the second position of the pyridine ring.
    • Different reactivity and applications due to the positional isomerism.
  • 3-Pyridineacetic Acid

    • Acetic acid group attached to the third position of the pyridine ring.
    • Exhibits distinct chemical properties and uses.
  • 4-Pyridinecarboxylic Acid

This compound is unique due to its specific position of the acetic acid group, which influences its reactivity and interactions in various chemical and biological contexts.

Biological Activity

4-Pyridineacetic acid (4-PAA), also known as 2-(pyridin-4-yl)acetic acid, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of 4-PAA, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

  • IUPAC Name : 2-(pyridin-4-yl)acetic acid
  • Molecular Formula : C₇H₇NO₂
  • Molecular Weight : 139.14 g/mol
  • CAS Registry Number : 501-81-5

4-PAA exhibits various biological activities, primarily through its interaction with cellular pathways. Key mechanisms include:

  • Antioxidant Activity : Research indicates that 4-PAA can mitigate oxidative stress by scavenging reactive oxygen species (ROS), which is crucial for protecting cells from damage caused by oxidative agents .
  • Modulation of Neurotransmitter Release : Studies have shown that 4-PAA can influence the release of neurotransmitters, such as dopamine and serotonin, suggesting potential applications in neuropharmacology .

Cytotoxicity Studies

A significant study evaluated the cytotoxic effects of 4-PAA on renal cell carcinoma (RCC) lines. The compound demonstrated selective cytotoxicity against VHL-deficient RCC cells, mediated by autophagy induction. The growth inhibition was quantified using GI50 assays, revealing a selectivity ratio that underscores its potential as a targeted therapy for renal cancers .

CompoundGI50 RCC4 (µM)GI50 RCC4-VHL (µM)Selectivity Ratio
4-PAA10.530.02.86

Structure-Activity Relationship (SAR)

The SAR studies conducted on various analogs of 4-PAA revealed that modifications to the pyridine ring significantly affect its biological activity. Substituents at specific positions on the pyridine ring enhanced cytotoxicity against cancer cell lines, indicating the importance of structural optimization in drug development .

Case Studies

  • Renal Cell Carcinoma : A study published in Nature highlighted the efficacy of 4-PAA derivatives in inhibiting VHL-deficient RCC cells. The lead compound exhibited a significant reduction in tumor growth in vivo, supporting the hypothesis that targeting metabolic pathways altered in cancer cells can yield therapeutic benefits .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of 4-PAA against neurodegenerative diseases. The compound was found to enhance neuronal survival under oxidative stress conditions, suggesting its potential role as a neuroprotective agent in conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Pyridineacetic acid, and how do they influence experimental design?

  • Methodological Answer : Critical properties include a molecular weight of 137.136 g/mol, boiling point of 303.8°C at 760 mmHg, and a density of 1.245 g/cm³ . These parameters dictate solvent selection (e.g., high boiling solvents for reflux reactions) and purification techniques (e.g., recrystallization or column chromatography). The carboxylic acid group (pKa ~2.5) enables pH-dependent solubility, which is crucial for buffer optimization in aqueous reactions. For reproducibility, consult the NIST Chemistry WebBook for validated data .
Property Value Reference
Molecular FormulaC₇H₇NO₂
Boiling Point303.8°C (760 mmHg)
Density1.245 g/cm³
Refractive Index1.557

Q. What synthetic routes are established for this compound, and how do historical methods compare with contemporary approaches?

  • Methodological Answer : Classical synthesis involves oxidation of 4-pyridyl ethanol or condensation of pyridine derivatives with acetic acid precursors. For example, Katritzky (1955) reported preparation from 4-acetylpyridine via oxidation and hydrolysis . Modern protocols often use catalytic hydrogenation (e.g., PtO₂) or borane-mediated reductions for intermediates . Key considerations include yield optimization (historical methods: ~50-60%; modern: ~70-80%) and purity validation via NMR or HPLC .

Q. How should researchers handle nomenclature discrepancies for this compound in chemical databases?

  • Methodological Answer : The compound is interchangeably termed 4-Pyridylacetic acid or (4-Pyridinyl)acetic acid. Always cross-reference CAS Registry Number (28356-58-3) and IUPAC guidelines. Systematic naming prioritizes the pyridine ring as the parent structure, with the acetic acid group as a substituent . Use tools like the NIST WebBook to resolve ambiguities .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing piperidine derivatives, and what catalytic conditions are optimal?

  • Methodological Answer : Hydrogenation of this compound with PtO₂ under H₂ (1-3 atm) yields piperidineacetic acid. Subsequent N-Boc protection and borane-THF reduction of the carboxylate group produce key intermediates for drug discovery . Optimize reaction time (12-24 hours) and catalyst loading (5-10 mol%) to minimize byproducts. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are recommended for characterizing this compound, and how should data reproducibility be ensured?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify pyridine ring protons (δ 8.5-7.5 ppm) and carboxylic acid protons (δ 12-14 ppm) .
  • Purity Analysis : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) ensures >98% purity.
  • Reproducibility : Precisely document solvent grades, instrument calibration, and ambient conditions. Follow guidelines from Reviews in Analytical Chemistry for statistical validation of replicates .

Q. How do data contradictions arise in studies involving this compound, and what strategies resolve them?

  • Methodological Answer : Discrepancies in reaction yields or spectral data often stem from impurities in starting materials (e.g., residual solvents in commercial 4-acetylpyridine) or inconsistent hydrogenation conditions . Address these by:

  • Purifying precursors via recrystallization.
  • Standardizing reaction parameters (temperature, pressure, catalyst batch).
  • Using clustered data analysis to account for nested experimental variables .

Q. What role does this compound play in coordination chemistry, and how can its derivatives be applied?

  • Methodological Answer : The pyridine nitrogen and carboxylic acid group enable chelation with transition metals (e.g., Cu²⁺, Zn²⁺). For example, Wang et al. (2011) synthesized coordination polymers using thioether derivatives of this compound for catalytic or sensing applications . Optimize ligand-to-metal ratios (1:1 to 2:1) and characterize products via X-ray crystallography .

Q. What advanced statistical methods are recommended for analyzing clustered data in multi-step syntheses of this compound derivatives?

  • Methodological Answer : Use mixed-effects models to account for nested variables (e.g., batch effects in catalyst preparation). Tools like R or Python’s statsmodels can model variability across reaction steps. Reference the Reference Manual on Scientific Evidence for robust survey design principles to minimize bias .

Properties

IUPAC Name

2-pyridin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEXAIBDCHBNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067382
Record name 4-Pyridineacetic acid
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28356-58-3
Record name 4-Pyridineacetic acid
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Record name 4-Pyridineacetic acid
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Record name 4-Pyridineacetic acid
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Record name 4-Pyridineacetic acid
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Record name Pyridine-4-acetic acid
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Record name 4-PYRIDINEACETIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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